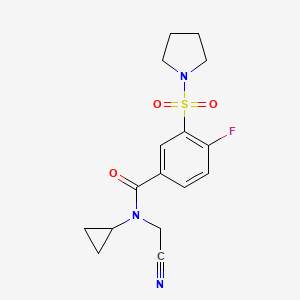
8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione, also known as DMPPD, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DMPPD is a purine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research on derivatives of purine-2,6-dione, including 8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione, has focused on exploring their potential applications in various fields of biomedical sciences. These derivatives have been synthesized and evaluated for their biological activities, including their receptor affinity, pharmacological properties, and potential therapeutic applications.
Receptor Affinity and Pharmacological Properties : A study by Chłoń-Rzepa et al. (2013) introduced a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydro-purine-2,6-dione as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed significant psychotropic activity, highlighting their potential in designing new ligands with antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Analgesic Activity : Another research conducted by Zygmunt et al. (2015) focused on the analgesic properties of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, identifying them as a new class of analgesic and anti-inflammatory agents, worthy of further pharmacological evaluation (Zygmunt et al., 2015).
Synthetic Approaches and Molecular Studies : Research on the synthesis and structure-activity relationships of purine derivatives, including 8-benzyltetrahydropyrazino[2,1-f]purinediones, has been conducted to explore their applications as multitarget drugs for neurodegenerative diseases. These studies involve the design of water-soluble tricyclic xanthine derivatives to act on multiple targets relevant for the treatment of neurodegenerative conditions (Brunschweiger et al., 2014).
Eigenschaften
IUPAC Name |
8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-10(2)7-22-13-14(20(5)17(24)19-15(13)23)18-16(22)21-8-11(3)6-12(4)9-21/h11-12H,1,6-9H2,2-5H3,(H,19,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUAXYVXUBOEJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(N2CC(=C)C)C(=O)NC(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2389411.png)



![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(5-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2389422.png)

![(2-Isopropyl-5-methyl-cyclohexyl) 2-[3-methyl-2-[(2-methylphenoxy)methyl]benzimidazol-3-ium-1-yl]acetate chloride](/img/structure/B2389425.png)

![4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2389429.png)


